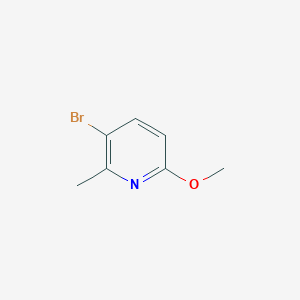
3-Bromo-6-methoxy-2-methylpyridine
Numéro de catalogue B161283
Poids moléculaire: 202.05 g/mol
Clé InChI: VWNXCCTWVAQAPL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Patent
US09018238B2
Procedure details


2-Methoxy-6-methylpyridine (10 mL, 81 mmol) was suspended in a 0.15 mol//L disodium hydrogen phosphate aqueous solution (160 mL). Thereafter, a solution prepared by suspending bromine (4.15 mL, 81 mmol) in a 0.15 mol//L disodium hydrogen phosphate aqueous solution (160 mL) was added dropwise to the suspension at room temperature over 1 hour. The reaction solution was stirred at the same temperature as described above overnight. Thereafter, the reaction solution was extracted with methylene chloride (300 mL) three times. Organic layers were gathered. The resultant was dried over anhydrous magnesium sulfate and was then filtrated, followed by vacuum concentration. The obtained residue was distilled away under reduced pressure (91° C.-96° C./16 mmHg), so as to obtain 9.47 g of 3-bromo-6-methoxy-2-methyl-pyridine.


Name
disodium hydrogen phosphate
Quantity
160 mL
Type
solvent
Reaction Step Three

Name
disodium hydrogen phosphate
Quantity
160 mL
Type
solvent
Reaction Step Four

Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([CH3:9])[N:4]=1.[Br:10]Br>P([O-])([O-])(O)=O.[Na+].[Na+]>[Br:10][C:6]1[C:5]([CH3:9])=[N:4][C:3]([O:2][CH3:1])=[CH:8][CH:7]=1 |f:2.3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
reactant
|
|
Smiles
|
COC1=NC(=CC=C1)C
|
Step Two
|
Name
|
|
|
Quantity
|
4.15 mL
|
|
Type
|
reactant
|
|
Smiles
|
BrBr
|
Step Three
|
Name
|
disodium hydrogen phosphate
|
|
Quantity
|
160 mL
|
|
Type
|
solvent
|
|
Smiles
|
P(=O)(O)([O-])[O-].[Na+].[Na+]
|
Step Four
|
Name
|
disodium hydrogen phosphate
|
|
Quantity
|
160 mL
|
|
Type
|
solvent
|
|
Smiles
|
P(=O)(O)([O-])[O-].[Na+].[Na+]
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction solution was stirred at the same temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Thereafter, a solution prepared
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added dropwise to the suspension at room temperature over 1 hour
|
|
Duration
|
1 h
|
WAIT
|
Type
|
WAIT
|
|
Details
|
as described above overnight
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
Thereafter, the reaction solution was extracted with methylene chloride (300 mL) three times
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The resultant was dried over anhydrous magnesium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was then filtrated
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
followed by vacuum concentration
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The obtained residue was distilled away under reduced pressure (91° C.-96° C./16 mmHg)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1C(=NC(=CC1)OC)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 9.47 g | |
| YIELD: CALCULATEDPERCENTYIELD | 57.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
